molecular formula C8H19NO.ClH<br>C8H20ClNO B1673117 Heptaminol hydrochloride CAS No. 543-15-7

Heptaminol hydrochloride

Cat. No.: B1673117
CAS No.: 543-15-7
M. Wt: 181.70 g/mol
InChI Key: JZNBMCOSOXIZJB-UHFFFAOYSA-N
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Description

Heptaminol hydrochloride is an amino alcohol classified as a cardiac stimulant with positive inotropic action. It increases coronary blood flow and exhibits mild peripheral vasoconstriction. This compound is often used in the treatment of low blood pressure, particularly orthostatic hypotension .

Biochemical Analysis

Biochemical Properties

Heptaminol hydrochloride plays a significant role in biochemical reactions, particularly those involving cardiovascular function. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with adrenergic receptors, where this compound acts as an agonist, stimulating these receptors to increase heart rate and contractility. Additionally, it may interact with nitric oxide synthase, influencing the production of nitric oxide, a critical molecule in vasodilation .

Cellular Effects

This compound affects various types of cells, particularly those in the cardiovascular system. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the adrenergic signaling pathway, leading to increased cyclic AMP (cAMP) levels, which in turn enhances cardiac muscle contraction. It may also affect endothelial cells by promoting the release of nitric oxide, thereby aiding in vasodilation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to adrenergic receptors, particularly the beta-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cAMP levels. This cascade results in enhanced cardiac muscle contraction and increased heart rate. Additionally, this compound may inhibit the reuptake of norepinephrine, prolonging its action and further stimulating the heart .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity may decrease due to degradation. Long-term studies have shown that this compound can maintain its positive inotropic effects over extended periods, although there may be a gradual reduction in efficacy. In vitro and in vivo studies have also indicated that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as receptor desensitization .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively increases heart rate and contractility without significant adverse effects. At higher doses, this compound can cause toxic effects, including arrhythmias and excessive vasoconstriction. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired cardiovascular effects, but exceeding this threshold can lead to toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes deamination and conjugation reactions. The enzymes involved in its metabolism include monoamine oxidase and various cytochrome P450 isoforms. These metabolic processes result in the formation of inactive metabolites, which are then excreted via the kidneys. This compound can also influence metabolic flux by altering the levels of key metabolites involved in cardiovascular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and may also be actively transported by specific transporters. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The compound is distributed widely in the body, with higher concentrations observed in the heart and vascular tissues .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with adrenergic receptors on the cell membrane. Additionally, this compound may be targeted to specific cellular compartments through post-translational modifications or binding to targeting signals. These interactions ensure that this compound exerts its effects precisely where needed, enhancing its therapeutic efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptaminol hydrochloride can be synthesized through the reaction of 6-amino-2-methylheptan-2-ol with hydrochloric acid. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Heptaminol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of heptaminol, which can have different pharmacological properties .

Scientific Research Applications

Heptaminol hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Heptaminol hydrochloride can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its combination of positive inotropic action and vasodilatory properties, making it particularly effective in treating orthostatic hypotension and other cardiovascular conditions .

Properties

IUPAC Name

6-amino-2-methylheptan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO.ClH/c1-7(9)5-4-6-8(2,3)10;/h7,10H,4-6,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNBMCOSOXIZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

372-66-7 (Parent)
Record name Heptaminol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9045891
Record name Heptaminol hydrochloride
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Molecular Weight

181.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

543-15-7
Record name Heptaminol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=543-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptaminol hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptaminol hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758406
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Record name Heptaminol hydrochloride
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Record name Heptaminol hydrochloride
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Record name HEPTAMINOL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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